molecular formula C5H8N4O2 B8039850 (2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester

(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester

Cat. No.: B8039850
M. Wt: 156.14 g/mol
InChI Key: CLRACCXOYGRODB-UHFFFAOYSA-N
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Description

(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of hydrazine derivatives with carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of triazole derivatives, including (2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various alkylated or acylated triazole derivatives .

Scientific Research Applications

(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target molecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester is unique due to its specific arrangement of nitrogen atoms in the triazole ring and the presence of the carbamic acid ethyl ester group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other triazole derivatives .

Properties

IUPAC Name

ethyl N-(1H-1,2,4-triazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-2-11-5(10)8-4-6-3-7-9-4/h3H,2H2,1H3,(H2,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRACCXOYGRODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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